4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide
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Overview
Description
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and a propan-2-yl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group can be introduced through the reaction of the benzamide with hydroxylamine hydrochloride in the presence of a base.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be attached via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the benzamide core can yield amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-N’-hydroxycarbamimidoyl]benzamide: Lacks the propan-2-yl group, which may affect its lipophilicity and biological activity.
N-(propan-2-yl)benzamide: Lacks the hydroxycarbamimidoyl group, which may reduce its potential as an enzyme inhibitor.
Uniqueness
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is unique due to the presence of both the hydroxycarbamimidoyl and propan-2-yl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications.
Biological Activity
4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including its mechanism of action, biological effects, and relevant case studies.
Chemical Structure
The compound features a benzamide core with a hydroxycarbamimidoyl substituent and an isopropyl group. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxyl and carbamimidoyl groups suggests potential interactions with nucleophilic sites in proteins, which could lead to modulation of enzymatic activity.
Antioxidant Properties
One of the notable biological activities of this compound is its antioxidant capability. Studies have shown that related compounds can induce the transcriptional activity of Nrf2, a key regulator of antioxidant response elements. In cell-based assays, compounds exhibiting similar structures have demonstrated significant induction of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme associated with cellular defense against oxidative stress .
Antiviral Activity
In vitro evaluations indicate that derivatives of benzamide compounds exhibit antiviral properties. For instance, certain analogs have shown effective inhibition rates against influenza viruses, with EC50 values indicating substantial protective effects on infected cells . This suggests that this compound may possess similar antiviral potential.
Antibacterial Activity
The antibacterial activity of benzamide derivatives has also been documented. Compounds within this class have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties . The specific activity of this compound against these pathogens remains to be thoroughly investigated.
Study on Antioxidant Activity
A study conducted on a series of Nrf2 inducers revealed that compounds structurally related to this compound significantly increased NQO1 levels in Hepa1c1c7 cells. The most potent analogs induced NQO1 activity up to threefold at concentrations as low as 10 μM .
Evaluation of Antiviral Effects
In a recent investigation into antiviral agents, derivatives similar to the target compound were tested against influenza virus-infected MDCK cells. Results indicated that several compounds provided significant cytopathic protection, with EC50 values ranging from 7.17 μM to 16.48 μM . This suggests a promising avenue for further exploration in the development of antiviral therapies.
Data Tables
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-[(E)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)13-11(15)9-5-3-8(4-6-9)10(12)14-16/h3-7,16H,1-2H3,(H2,12,14)(H,13,15) |
InChI Key |
MVVQEXOWCZYZEX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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